2-chloro-N-(2,5-dimethylphenyl)acetamide
Overview
Description
2-chloro-N-(2,5-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetanilide, where the acetamide group is substituted with a 2-chloro and 2,5-dimethylphenyl group. This compound is known for its applications in the synthesis of pharmaceutical intermediates and other organic compounds .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of impurities of lidocaine , an anesthetic local agent and antiarrythmic class IB agent .
Mode of Action
As an intermediate in the synthesis of Lidocaine impurities, it may share some of Lidocaine’s interactions with its targets .
Result of Action
As an intermediate in the synthesis of Lidocaine impurities, it may share some of Lidocaine’s effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride. The reaction is carried out in an organic solvent such as benzene or toluene, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
2,5-dimethylaniline+chloroacetyl chloride→this compound
Industrial Production Methods: In industrial settings, the reaction is scaled up using large reactors with precise temperature and pressure controls. The reaction mixture is typically stirred and refluxed for several hours to ensure complete conversion. After the reaction, the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-chloro-N-(2,5-dimethylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of amides or other substituted derivatives.
Oxidation Products: Formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 2-chloro-N-(2,5-dimethylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of anesthetics and antiarrhythmic agents. It serves as a precursor in the synthesis of lidocaine impurities .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in organic synthesis .
Comparison with Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2,4-dimethylphenyl)acetamide
- N-(2,6-dimethylphenyl)chloroacetamide
Comparison: 2-chloro-N-(2,5-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity patterns .
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGXKCXAZJSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391983 | |
Record name | 2-chloro-N-(2,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5177-35-5 | |
Record name | 2-Chloro-N-(2,5-dimethylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005177355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-chloro-N-(2,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2',5'-acetoxylidide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chloro-N-(2,5-dimethylphenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC5D995DD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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